(His32,Leu34)-Neuropeptide Y (32-36)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(His32,Leu34)-Neuropeptide Y (32-36) is a peptide fragment derived from the larger neuropeptide Y, which is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. This specific fragment, consisting of the amino acids histidine at position 32 and leucine at position 34, is known for its role in various physiological processes, including regulation of energy balance, memory, and learning.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (His32,Leu34)-Neuropeptide Y (32-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of (His32,Leu34)-Neuropeptide Y (32-36) follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Chemical Reactions Analysis
Types of Reactions
(His32,Leu34)-Neuropeptide Y (32-36) can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized using reagents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Dithiothreitol, neutral pH.
Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide variants with altered amino acid sequences.
Scientific Research Applications
(His32,Leu34)-Neuropeptide Y (32-36) has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions like obesity, anxiety, and depression.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of (His32,Leu34)-Neuropeptide Y (32-36) involves binding to neuropeptide Y receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. These actions result in various physiological effects, such as appetite regulation and stress response.
Comparison with Similar Compounds
Similar Compounds
Neuropeptide Y: The full-length peptide from which (His32,Leu34)-Neuropeptide Y (32-36) is derived.
Peptide YY: A related peptide with similar functions but different receptor affinities.
Pancreatic Polypeptide: Another member of the pancreatic polypeptide family with distinct physiological roles.
Uniqueness
(His32,Leu34)-Neuropeptide Y (32-36) is unique due to its specific sequence and the presence of histidine and leucine at positions 32 and 34, respectively. This fragment retains some of the biological activity of the full-length neuropeptide Y but with distinct receptor binding properties and physiological effects.
Properties
IUPAC Name |
N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54N14O6/c1-18(2)13-26(47-30(52)23(5-3-11-41-32(36)37)44-28(50)22(34)15-20-16-40-17-43-20)31(53)45-24(6-4-12-42-33(38)39)29(51)46-25(27(35)49)14-19-7-9-21(48)10-8-19/h7-10,16-18,22-26,48H,3-6,11-15,34H2,1-2H3,(H2,35,49)(H,40,43)(H,44,50)(H,45,53)(H,46,51)(H,47,52)(H4,36,37,41)(H4,38,39,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVILZDFWVWZRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54N14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.